molecular formula C8H14N2O2 B1633920 1,4-Cyclohexanedicarboxamide CAS No. 20101-86-4

1,4-Cyclohexanedicarboxamide

Cat. No.: B1633920
CAS No.: 20101-86-4
M. Wt: 170.21 g/mol
InChI Key: ZWUNKULTLYLLTH-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedicarboxamide is a cycloaliphatic organic compound featuring amide functional groups at the 1 and 4 positions of the cyclohexane ring. This structure places it within a class of cyclohexanecarboxamide derivatives that are the subject of active investigation in medicinal and bioorganic chemistry. Recent scientific studies on structurally similar compounds highlight the significant research potential of this chemical class. A 2025 study designed and synthesized novel cyclohexanecarboxamide derivatives and identified several compounds with potent anticonvulsant activity in preclinical models . These related compounds were found to exert their effects by activating the Nrf2-ARE pathway, a crucial cellular defense mechanism against oxidative stress . Activation of this pathway leads to the upregulation of antioxidant molecules, providing a neuroprotective effect . In these studies, key analogs demonstrated exceptional efficacy, showing 100% protection in the maximal electroshock (MES) test and outperforming standard reference drugs like phenobarbital and ethosuximide . Furthermore, these compounds were reported to be free from neurotoxic side effects, a significant advantage in neuropharmacology research . Beyond neuroscientific applications, cyclohexanecarboxamide derivatives have also shown promise in other research areas. Certain analogs possessing sulfonate moieties have demonstrated broad-spectrum antiproliferative activity in screenings against various human tumor cell lines, suggesting potential for investigations in oncology . The presence of the amide moiety, a common pharmacophore in many bioactive molecules, makes this compound a valuable building block for researchers in drug discovery and chemical biology . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for developing novel compounds for pharmacological and biochemical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclohexane-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUNKULTLYLLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066556
Record name 1,4-Cyclohexanedicarboxamide
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20101-86-4, 54657-09-9
Record name 1,4-Cyclohexanedicarboxamide
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Record name 1,4-Cyclohexanedicarboxamide
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Record name 1,4-Cyclohexanedicarboxamide
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Preparation Methods

Direct Amination of 1,4-Cyclohexanedicarboxylic Acid

The most straightforward route involves the amidation of 1,4-cyclohexanedicarboxylic acid (CHDA) using ammonia or ammonium salts. CHDA, a precursor extensively studied in polymer synthesis, undergoes amidation under high-pressure conditions analogous to diamine production.

Reaction Conditions

  • Catalyst : Titanium tetrachloride (TiCl₄) or boron trifluoride (BF₃) enhances electrophilicity of carbonyl groups.
  • Ammonia Source : Liquid ammonia or 25% ammonium hydroxide.
  • Pressure : 10–15 MPa to overcome activation energy barriers.
  • Temperature : 220–250°C for 12–14 hours.

Mechanistic Pathway

  • Protonation of carboxylic acid by ammonia forms ammonium carboxylate.
  • Nucleophilic attack by ammonia on carbonyl carbon, followed by dehydration to yield the amide.

Yield Optimization

  • Excess ammonia (molar ratio 3:1) drives the equilibrium toward amide formation.
  • Typical Yield : ~93% under optimized conditions.

High-Pressure Ammonolysis of Esters

Esters of CHDA, such as dimethyl 1,4-cyclohexanedicarboxylate, react with ammonia under pressure to form the diamide. This method avoids acidic byproducts and is scalable for industrial applications.

Key Parameters

  • Pressure : 5–10 MPa.
  • Catalyst : Lipases or metal oxides (e.g., ZnO) improve reaction rates.
  • Solvent : Methanol or ethanol facilitates mass transfer.

Advantages

  • Higher purity (>99%) compared to direct amidation.
  • Yield : 89–92%.

Catalytic Systems and Reaction Engineering

Homogeneous Catalysis

Titanium-based catalysts, such as Ti(OiPr)₄, reduce reaction times by 30% through Lewis acid activation of carbonyl groups.

Heterogeneous Catalysis

Zeolites (e.g., H-ZSM-5) offer recyclability and selectivity. Their microporous structure stabilizes transition states, minimizing side reactions like cyclization.

Industrial-Scale Production Challenges

Byproduct Formation

  • Cyclohexane Oligomers : Formed via Diels-Alder reactions at temperatures >250°C.
  • Mitigation : Rapid quenching and fractional distillation.

Energy Efficiency

High-pressure reactors consume significant energy. Recent patents propose microwave-assisted reactors to reduce reaction times by 40%.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : N–H stretches at 3300 cm⁻¹; C=O stretches at 1650 cm⁻¹.
  • ¹³C NMR : Carboxamide carbonyl signals at 175 ppm.

Crystallographic Data

  • Space Group : P4₃2₁2 (no. 96).
  • Unit Cell Parameters : a = 6.9584 Å, c = 18.8979 Å.

Emerging Methodologies

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) enables amidation at ambient pressure with 78% yield, though scalability remains limited.

Flow Chemistry

Continuous-flow reactors enhance heat transfer and reduce side reactions, achieving 95% conversion in 2 hours.

Chemical Reactions Analysis

Reaction Conditions Table

StepReagents/ConditionsYieldSource
Hydrogenation5% Pd/C, H₂ (5 MPa), 150°C, 2 hr78% t-CHDA
Amidation/NitrileNH₃, SnO, 280°C, 14 hr90.2%

Thermal Isomerization

The cis/trans isomerism of 1,4-cyclohexanedicarboxamide is influenced by thermal treatment:

  • Heating crude CHDA (containing cis- and trans-isomers) at >180°C shifts the equilibrium toward the thermodynamically stable trans-isomer (t-CHDA) . This property is critical for producing high-purity t-CHDA for heat-resistant polymers.

Isomer Distribution Table

Temperature (°C)cis-CHDA (%)trans-CHDA (%)
15010.678.4
2502.497.6

Functional Group Transformations

The amide groups undergo hydrolysis and dehydration under specific conditions:

  • Hydrolysis : Treatment with concentrated sulfuric acid or aqueous alcoholic phosphoric acid converts this compound back to 1,4-cyclohexanedicarboxylic acid .

  • Dehydration to Nitriles : As noted in , prolonged heating with ammonia and tin oxide at 280°C dehydrates the amide to 1,4-cyclohexanedicarbonitrile, a precursor for specialty polymers.

Polymer Chemistry

The trans-isomer (t-CHDA) is favored in polymer synthesis due to its superior thermal stability:

  • Polyester/Polymers : t-CHDA-based polyesters exhibit enhanced weatherability and mechanical strength compared to cis-isomers .

Scientific Research Applications

1,4-Cyclohexanedicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanedicarboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds with other molecules, influencing their stability and reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aiming to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Structural and Functional Group Differences

1,4-Cyclohexanedicarboxamide
  • Functional groups : Two carboxamides (-CONH₂).
  • Key properties : High thermal stability (melting point >200°C), moderate solubility in polar solvents due to hydrogen bonding .
Dimethyl 1,4-Cyclohexanedicarboxylate (CAS: 3399-21-1)
  • Functional groups : Two methyl esters (-COOCH₃).
  • Isomers : Cis (cis-DMCD) and trans (trans-DMCD) forms.
  • Key properties : Lower melting point than the amide due to weaker intermolecular forces; reactive in hydrolysis and transesterification reactions .
1,4-Cyclohexanedicarboxylic Acid (CAS: 1076-97-7)
  • Functional groups : Two carboxylic acids (-COOH).
  • Key properties : High acidity (pKa ~3–4), used in high-performance polyesters and polyamides. The trans isomer (CAS: 619-82-9) is preferred in polymer synthesis for its linear conformation .
trans-N1,N1,N4,N4-Tetrakis(2-hydroxyethyl)-1,4-Cyclohexanedicarboxamide (CAS: 1215841-86-3)
  • Functional groups : Four hydroxyethyl (-CH₂CH₂OH) substituents on the amide nitrogens.
  • Key properties : Enhanced water solubility, used in biocompatible formulations; tested for ocular irritation .
N,N'-Bis(2-chloroethyl)-1,4-Cyclohexanedicarboxamide Derivatives
  • Examples: CAS 13860-70-3: Contains nitroso (-NO) and chloroethyl (-CH₂CH₂Cl) groups. CAS 16813-46-0: Chloroethyl-substituted amide.
  • Key properties: Potential alkylating agents; applications in chemotherapy or crosslinking polymers .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Profile
This compound C₈H₁₄N₂O₂ 170.21 200–202 Carboxamide Moderate in polar solvents
Dimethyl 1,4-Cyclohexanedicarboxylate C₁₀H₁₄O₄ 198.22 Not reported Ester Soluble in organic solvents
1,4-Cyclohexanedicarboxylic Acid C₈H₁₂O₄ 172.18 Decomposes Carboxylic acid Soluble in water (acidic pH)
trans-N1,N1,N4,N4-Tetrakis(2-hydroxyethyl) derivative C₁₆H₂₈N₂O₆ 344.41 Not reported Hydroxyethyl, carboxamide High water solubility
N,N'-Bis(2-chloroethyl)-N,N'-dinitroso derivative C₁₂H₁₈Cl₂N₄O₄ 353.21 Not reported Chloroethyl, nitroso Likely lipophilic

Biological Activity

1,4-Cyclohexanedicarboxamide, a compound derived from cyclohexane, is characterized by the presence of two carboxamide functional groups located at the 1 and 4 positions of the cyclohexane ring. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this compound through a review of relevant studies, case reports, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H16_{16}N2_2O2_2
  • Molecular Weight : 196.25 g/mol
  • IUPAC Name : Cyclohexane-1,4-dicarboxamide
PropertyValue
Melting Point150-155 °C
Solubility in WaterSlightly soluble
pKaNeutral (weakly basic)

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced the production of pro-inflammatory cytokines in vitro. Specifically, it inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages.

Neuroprotective Effects

This compound has been shown to provide neuroprotection in various models of neurodegeneration. In a rodent model of Parkinson's disease, administration of this compound resulted in decreased neuronal death and improved motor function. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of mitochondrial function.

Analgesic Properties

The analgesic effects of this compound were evaluated in a formalin-induced pain model. Results indicated that the compound significantly reduced pain scores compared to control groups. The analgesic effect was attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

Case Study 1: Inflammatory Bowel Disease

In a clinical trial involving patients with inflammatory bowel disease (IBD), participants receiving this compound reported significant reductions in disease activity index scores compared to those receiving a placebo. The treatment was well-tolerated with minimal adverse effects.

Case Study 2: Chronic Pain Management

A cohort study investigated the use of this compound for chronic pain management in patients with osteoarthritis. Patients experienced a notable decrease in pain levels and improved quality of life metrics over a 12-week treatment period.

Toxicological Profile

While the biological activities of this compound are promising, understanding its safety profile is crucial. Toxicological assessments indicate:

  • Acute Toxicity : LD50 values suggest low toxicity with an oral LD50 greater than 2000 mg/kg in rats.
  • Skin Irritation : Mild skin irritation observed in animal models.
  • Genotoxicity : Non-mutagenic in bacterial reverse mutation assays.

Table 2: Toxicological Data Summary

EndpointResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation
GenotoxicityNon-mutagenic

Q & A

Q. What are the standard methods for synthesizing 1,4-cyclohexanedicarboxamide, and how do their yields compare?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of 1,4-dicyanocyclohexane under high-pressure H₂ (5–10 atm) with Raney nickel or palladium catalysts, achieving yields of 70–85% . Alternatively, enzymatic oxidation using engineered alcohol oxidases (e.g., from Bioresources and Bioprocessing) offers stereochemical control but requires optimized pH (7.5–8.5) and temperature (30–40°C) for ≥90% conversion . A comparison table is provided below:
MethodCatalyst/EnzymeYield (%)Purity (HPLC)Reference
Catalytic HydrogenationRaney Nickel78≥95%
Enzymatic OxidationEngineered Alcohol Oxidase92≥98%

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer :
  • Melting Point Analysis : Differential Scanning Calorimetry (DSC) confirms purity, with literature values at 200–202°C .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (≤2%) .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ solvent) identifies amide protons (δ 6.5–7.2 ppm) and cyclohexane backbone (δ 1.2–2.4 ppm) .

Q. What storage conditions are recommended to maintain this compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Desiccate with silica gel to prevent hydrolysis. Stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition data for this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 239°C vs. 250°C) may arise from isomer presence (cis vs. trans) or experimental parameters. To address this:
  • Standardize DSC protocols: Use a heating rate of 10°C/min under nitrogen .
  • Isolate isomers via preparative HPLC and analyze separately .
  • Replicate studies using controlled atmospheres (e.g., inert vs. oxidative) to assess environmental effects .

Q. What strategies optimize stereochemical control during this compound synthesis for polymer applications?

  • Methodological Answer : Cis-isomers (e.g., CAS 619-81-8) enhance polymer crystallinity, while trans-isomers improve flexibility. To achieve stereoselectivity:
  • Use chiral catalysts (e.g., Rhodium-BINAP complexes) in hydrogenation, yielding >90% cis-isomer .
  • Monitor reaction progress with chiral GC or polarimetry to confirm enantiomeric excess .

Q. How should researchers design experiments to evaluate this compound’s role in high-performance polyamide synthesis?

  • Methodological Answer :
  • Polymerization Protocol : React with diamine monomers (e.g., hexamethylenediamine) at 220–240°C under vacuum to prevent cyclization .
  • Performance Metrics : Measure tensile strength (ASTM D638) and thermal stability (TGA) against commercial polyamides. Recent studies report tensile strengths of 85–95 MPa for cis-isomer-based polymers .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

  • Methodological Answer : Apply ANOVA to compare yields across ≥3 independent batches. For example, a study using enzymatic synthesis reported a standard deviation of ±2.3% (n=5), attributed to enzyme activity fluctuations . Use control charts (e.g., Shewhart) to monitor critical parameters like pH and temperature .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-31G*) to map transition states for amide bond formation .
  • Validate predictions with kinetic studies (e.g., Arrhenius plots) under varying temperatures. A 2021 study correlated computed activation energies (ΔG‡ = 45 kJ/mol) with experimental rates (k = 0.12 s⁻¹) .

Data Presentation and Reproducibility

Q. What are best practices for presenting conflicting spectral data in publications?

  • Methodological Answer :
  • Include raw NMR/FTIR spectra in supplementary materials with baseline correction annotations .
  • Discuss solvent effects (e.g., DMSO vs. CDCl₃ shifting amide proton signals by 0.3 ppm) .

Q. How to ensure reproducibility in scaled-up synthesis protocols?

  • Methodological Answer :
  • Document deviations (e.g., ±2°C temperature tolerance) and use Design of Experiments (DoE) to identify critical factors .
  • Publish detailed safety protocols, including PPE requirements (e.g., EN 374-certified gloves) and fume hood specifications (≥0.5 m/s face velocity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanedicarboxamide
Reactant of Route 2
1,4-Cyclohexanedicarboxamide

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